
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N8O3S and its molecular weight is 478.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is C24H26N8O2 with a molecular weight of approximately 458.53 g/mol. The structural complexity arises from the presence of multiple functional groups, including a pyridazine core and a sulfamoyl moiety, which are known to influence biological interactions.
Antimicrobial Activity
Recent studies have indicated that similar compounds featuring pyrazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with related structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds range from 15.625 to 125 μM against various strains of bacteria, indicating a bactericidal mechanism that may involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | MIC (μM) | Target Organisms | Mechanism of Action |
---|---|---|---|
Compound A | 15.625 | Staphylococcus aureus | Protein synthesis inhibition |
Compound B | 62.5 | Enterococcus faecalis | Nucleic acid synthesis disruption |
Compound C | 31.108 | Pseudomonas aeruginosa | Membrane integrity disruption |
Anticancer Activity
In silico studies have suggested that the compound may possess anticancer properties by targeting specific cellular pathways involved in tumorigenesis. Similar sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation in various cancer lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Case Study: Anticancer Efficacy
A study evaluating the anticancer activity of related sulfamoyl compounds demonstrated a significant reduction in cell viability in breast cancer cells (MCF-7) at concentrations as low as 10 μM. The underlying mechanism was attributed to the activation of apoptotic pathways and modulation of key regulatory proteins involved in cell survival .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfamoyl group is known to mimic p-aminobenzoic acid, allowing it to inhibit bacterial dihydropteroate synthase.
- DNA Interaction : The pyridazine ring may intercalate into DNA or RNA structures, disrupting replication and transcription processes.
- Biofilm Disruption : Compounds with similar scaffolds have shown efficacy in disrupting biofilm formation in pathogenic bacteria such as MRSA, suggesting potential applications in treating chronic infections .
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O3S/c1-13-12-20(24-16(4)23-13)29-34(32,33)18-7-5-17(6-8-18)25-22(31)19-9-10-21(27-26-19)30-15(3)11-14(2)28-30/h5-12H,1-4H3,(H,25,31)(H,23,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGCXSNVYPSADO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.